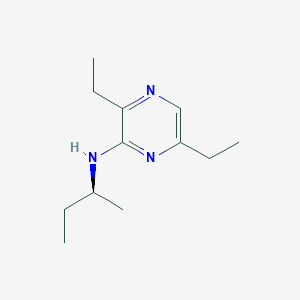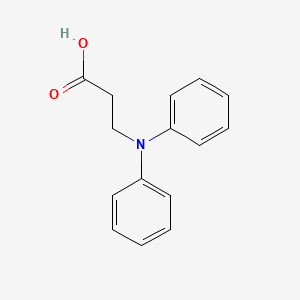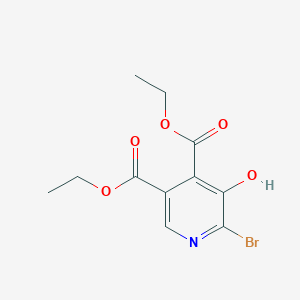
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine, hydroxyl, and diethyl ester functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 6-bromo-5-hydroxypyridine-3,4-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield the diethyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Diethyl 6-bromo-5-oxopyridine-3,4-dicarboxylate.
Reduction: Diethyl 5-hydroxypyridine-3,4-dicarboxylate.
Substitution: Diethyl 6-azido-5-hydroxypyridine-3,4-dicarboxylate.
Applications De Recherche Scientifique
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is primarily determined by its functional groups. The bromine atom can participate in halogen bonding interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity to molecular targets such as enzymes and receptors. Additionally, the ester groups can undergo hydrolysis to release the active carboxylic acid derivatives, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound shares the bromine and ester functional groups but has an indole ring instead of a pyridine ring.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound lacks the bromine and hydroxyl groups but has similar ester functionalities.
Uniqueness
Diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate is unique due to the presence of both bromine and hydroxyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H12BrNO5 |
|---|---|
Poids moléculaire |
318.12 g/mol |
Nom IUPAC |
diethyl 6-bromo-5-hydroxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C11H12BrNO5/c1-3-17-10(15)6-5-13-9(12)8(14)7(6)11(16)18-4-2/h5,14H,3-4H2,1-2H3 |
Clé InChI |
XEGVJTSJJBYECB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(C(=C1C(=O)OCC)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
![2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B15245818.png)
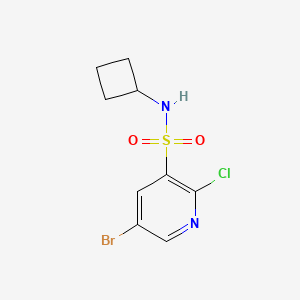

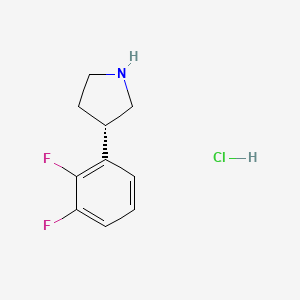
![5-(2-Methylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245837.png)

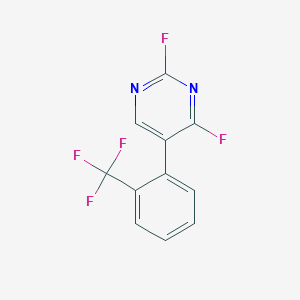
![Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B15245844.png)
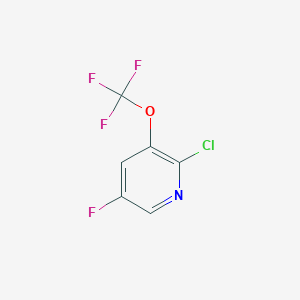
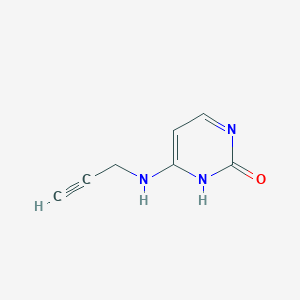
![7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B15245850.png)
